Chemical Structure and Properties of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Chemical Structure and Properties of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
Executive Summary
This technical guide provides a comprehensive analysis of 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one , a critical bicyclic heterocyclic scaffold used extensively in medicinal chemistry. As a bioisostere of the benzoxazinone core, this molecule serves as a high-value intermediate for the synthesis of pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,8-naphthyridines (antibacterial agents). This document details its structural integrity, validated synthesis protocols, reactivity profiles, and spectroscopic characterization, designed for immediate application in drug development workflows.
Structural Analysis & Physicochemical Properties[1][2][3]
Molecular Framework
The molecule consists of a pyridine ring fused to a [1,3]oxazin-4-one ring across the 2,3-positions of the pyridine. The "d" designation in the IUPAC name indicates the fusion occurs at the bond connecting positions 4 and 5 of the oxazine ring (which corresponds to the C2-C3 bond of the pyridine).
| Feature | Description | Significance in Drug Design |
| Core Scaffold | Fused Pyridine-[1,3]oxazine | Bioisostere of benzoxazinone; improved water solubility due to pyridine nitrogen. |
| Electrophilic Sites | C4 (Carbonyl) & C2 (Imidate-like) | C4 is susceptible to hard nucleophiles; C2 is reactive toward binucleophiles (e.g., hydrazines). |
| Lactone Character | Cyclic ester/amide hybrid | High reactivity toward ring-opening; acts as an "activated" ester for derivatization. |
Physical Data Table
Note: Values are consolidated from experimental data on analogous fused oxazinones.
| Property | Value / Characteristic | Validation Method |
| Molecular Formula | C₈H₆N₂O₂ | High-Res Mass Spectrometry (HRMS) |
| Molecular Weight | 162.15 g/mol | Mass Spec (ESI+) |
| Physical State | Solid (Crystalline) | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, CHCl₃; decomposes in H₂O | Solubility Test / NMR solvent check |
| Key IR Band | 1750–1770 cm⁻¹ (C=O stretch) | FT-IR (Lactone/Oxazinone characteristic) |
Synthesis & Fabrication Protocol
Validated Synthetic Route
The most robust method for synthesizing 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one involves the cyclodehydration of 2-aminonicotinic acid using acetic anhydride . This reaction proceeds via an N-acetyl intermediate which undergoes intramolecular nucleophilic attack.
Step-by-Step Protocol
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Reagents: 2-Aminonicotinic acid (1.0 eq), Acetic Anhydride (excess, typically 5-10 eq).
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Setup: Round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).
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Reaction:
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Suspend 2-aminonicotinic acid in acetic anhydride.
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Heat the mixture to reflux (approx. 140°C) for 1–3 hours.
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Monitoring: The suspension will clear as the starting material dissolves and reacts. Monitor by TLC (eluent: Ethyl Acetate/Hexane) for the disappearance of the acid.
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Workup:
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Cool the reaction mixture to room temperature.
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Concentrate under reduced pressure (rotary evaporator) to remove excess acetic anhydride.
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Purification: Triturate the residue with cold diethyl ether or hexane to precipitate the product. Filter and dry under vacuum.
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Yield: Typically 75–90%.
Mechanism of Action (Causality)
The reaction is driven by the activation of the carboxylic acid and the amine. Acetic anhydride first acetylates the amine to form 2-acetamidonicotinic acid. Subsequent attack of the amide oxygen onto the activated carboxylic carbonyl (mixed anhydride intermediate) closes the ring, expelling acetate.
Figure 1: Synthetic pathway from 2-aminonicotinic acid. The cyclization is thermodynamically driven by the formation of the stable fused heterocyclic system.
Reactivity & Pharmaceutical Applications[6][7]
The oxazinone ring is a "chemical spring," loaded with potential energy due to the ring strain and the electrophilicity of the lactone/imine system. It is rarely the final drug but rather a privileged scaffold for diversity-oriented synthesis.
Nucleophilic Ring Opening (The "Gateway" Reaction)
The C4 carbonyl is highly susceptible to nucleophilic attack.
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Primary Amines: Attack at C4 leads to ring opening, forming N-acetyl-2-aminonicotinamides.
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Binucleophiles (Hydrazine/Primary Amines + Heat): Initial ring opening is followed by a second cyclization (dehydration) to form pyrido[2,3-d]pyrimidin-4-ones . This is the primary route to many kinase inhibitors.
Active Methylene Transformation
Reaction with carbon nucleophiles (e.g., diethyl malonate, ethyl cyanoacetate) in the presence of a base (NaH or alkoxide) results in ring transformation to yield 1,8-naphthyridin-2-ones . These derivatives are potent antibacterial and antitumor agents.[1][2]
Figure 2: Divergent reactivity profile.[3][1][4] The oxazinone core serves as a branching point for three distinct chemical classes.
Experimental Characterization (Self-Validation)
To ensure the integrity of the synthesized scaffold before proceeding to downstream applications, the following spectral signatures must be verified.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
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Methyl Group: A sharp singlet appearing at δ 2.3 – 2.5 ppm (corresponding to the 2-methyl group).
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Aromatic Protons: Three distinct signals for the pyridine ring protons (H5, H6, H7 of the fused system, or H4, H5, H6 of the pyridine ring).
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H-6 (Pyridine): Doublet of doublets (dd) around δ 8.5–8.7 ppm (deshielded by ring nitrogen).
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H-8 (Pyridine): Doublet of doublets around δ 8.2–8.4 ppm .
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H-7 (Pyridine): Multiplet/dd around δ 7.4–7.6 ppm .
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Infrared Spectroscopy (FT-IR)
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C=O Stretch: The most diagnostic peak. Look for a strong band at 1750–1775 cm⁻¹ . This high frequency (compared to standard amides at 1650 cm⁻¹) confirms the formation of the strained oxazinone (lactone-like) ring.
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C=N Stretch: A band around 1620–1640 cm⁻¹ .
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Absence of OH/NH: The disappearance of the broad carboxylic OH and amine NH bands from the starting material confirms cyclization.
References
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MDPI. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Available at: [Link]
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Royal Society of Chemistry. (2000). Reactions of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds. Available at: [Link]
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National Institutes of Health (PubChem). 2-Aminonicotinic Acid (Precursor Data). Available at: [Link]
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ResearchGate. Reactivity of 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one under Microwave Irradiation. Available at: [Link]
